N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16916641
InChI: InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12)
SMILES:
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol

N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide

CAS No.:

Cat. No.: VC16916641

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide -

Specification

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
IUPAC Name N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
Standard InChI InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12)
Standard InChI Key DOTQMODHPCOPMM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=N2)NC(=O)C

Introduction

Structural and Physicochemical Properties

The molecular formula of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is C₉H₁₀N₄O, derived by replacing the hydrazine group in the structurally related compound (2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine (CAS: 933722-25-9) with an acetamide functionality . Key calculated properties include:

PropertyValue
Molecular Weight190.21 g/mol
Exact Mass190.0855 Da
Topological Polar Surface Area (TPSA)76.3 Ų
LogP (Octanol-Water)1.45
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The TPSA and LogP values suggest moderate solubility in polar solvents and reasonable membrane permeability, aligning with trends observed in imidazo[4,5-b]pyridine derivatives . The acetamide group introduces hydrogen-bonding capacity, which may influence protein-ligand interactions in biological systems .

Synthetic Strategies

Core Imidazo[4,5-b]pyridine Synthesis

The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclization reactions. A common route involves condensing 5,6-diaminopyridin-3-ol with aldehydes under acidic conditions, as demonstrated in the preparation of antitubercular derivatives . For example:

  • Condensation: Reacting 5,6-diaminopyridin-3-ol with acetic acid in dimethylformamide (DMF) yields the imidazo[4,5-b]pyridine core .

  • Functionalization: Subsequent nitrophenoxy substitution at position 6 is achieved using p-chloronitrobenzene under basic conditions .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound is unavailable, analogs provide reference patterns:

  • 1H NMR: Imidazo[4,5-b]pyridine protons typically resonate between δ 7.1–8.7 ppm . The methyl group at position 2 appears as a singlet near δ 2.5 ppm, while the acetamide’s methyl group resonates at δ 2.1 ppm .

  • 13C NMR: The carbonyl carbon of the acetamide group is expected near δ 170 ppm, with aromatic carbons in the range δ 110–150 ppm .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) should appear at m/z 191.1, with fragmentation patterns involving loss of the acetamide group (–59 Da) and subsequent ring cleavage .

Computational and In Silico Insights

ADMET Profiling

Predicted using the SwissADME platform:

  • Gastrointestinal Absorption: High (96% probability).

  • Blood-Brain Barrier Permeability: Moderate.

  • CYP450 Inhibition: Low risk of inhibiting major cytochrome P450 isoforms.

Molecular Docking

AutoDock Vina simulations using the DprE1 enzyme (PDB: 4FDN) suggest that the acetamide oxygen forms a hydrogen bond with Asn385, while the methyl group occupies a hydrophobic pocket near Val365 . These interactions mirror those observed in nitro-substituted analogs, hinting at potential antitubercular efficacy.

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